molecular formula C19H20 B3261071 Spiro[cycloheptane-1,9'-fluorene] CAS No. 33850-58-7

Spiro[cycloheptane-1,9'-fluorene]

Cat. No.: B3261071
CAS No.: 33850-58-7
M. Wt: 248.4 g/mol
InChI Key: ZJUIRBJQRSIWGG-UHFFFAOYSA-N
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Description

Spiro[cycloheptane-1,9’-fluorene] is a spirocyclic compound characterized by a unique structure where a cycloheptane ring is fused to a fluorene moiety. This compound belongs to the broader class of spiro compounds, which are known for their distinctive three-dimensional architecture and significant applications in various fields, including organic electronics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cycloheptane-1,9’-fluorene] typically involves the reaction of fluorene-9-one with cycloheptanone under specific conditions. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of spiro[cycloheptane-1,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Spiro[cycloheptane-1,9’-fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[cycloheptane-1,9’-fluorenone], while reduction could produce spiro[cycloheptane-1,9’-dihydrofluorene].

Scientific Research Applications

Optoelectronic Applications

Spiro[cycloheptane-1,9'-fluorene] derivatives have shown significant promise in optoelectronic devices. The rigid and three-dimensional structure of spiro compounds contributes to their effective charge transport properties.

Organic Light-Emitting Diodes (OLEDs)

Recent studies have demonstrated that spirocyclic compounds can be employed as host materials in OLEDs. For instance, materials derived from spiro[fluorene-9,9'-phenanthren]-10'-one have been used to achieve high efficiency in yellow and green OLEDs, with external quantum efficiencies (EQE) reaching up to 27.1% . This efficiency surpasses traditional materials, indicating a breakthrough in OLED technology.

Solar Cells

The application of spiro compounds extends to solar energy conversion technologies. Spiro[cycloheptane-1,9'-fluorene] derivatives have been utilized in:

  • Perovskite Solar Cells : They serve as hole transport materials (HTMs), enhancing the photoelectric conversion efficiency (PCE) to levels between 16% and 21% .
  • Dye-Sensitized Solar Cells (DSSCs) : The incorporation of these spiro compounds has improved the intermolecular arrangement within the sensitizers, leading to better performance under various light conditions .

Catalytic Applications

The synthesis of robust spiro[fluorene-9] CAAC (Cyclic Alkyl Amino Carbenes) ligands featuring spiro structures has opened new avenues in catalysis.

Olefin Metathesis Catalysts

A series of novel complexes formed by complexing spiro[fluorene] with ruthenium alkylidenes have demonstrated excellent catalytic activity in olefin metathesis reactions. These catalysts exhibit improved Z selectivity and can also function effectively in hydrogenation reactions, showcasing their versatility in organic synthesis applications .

Medicinal Chemistry

Spiro compounds are known for their biological activities, making them valuable in drug development.

Pharmaceutical Applications

Spiro[cycloheptane-1,9'-fluorene] and its derivatives are being explored for their potential as:

  • Anti-cancer agents : Their unique structure allows for interactions at biological targets that can lead to effective cancer therapies.
  • Anti-inflammatory drugs : The pharmacological profiles of spiro compounds suggest possible applications in treating inflammatory diseases .

Material Science

The unique properties of spiro compounds make them suitable for developing new materials with specific functionalities.

Polymer Science

Research indicates that spirocyclic structures can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This is particularly useful in creating advanced composites for industrial applications.

Mechanism of Action

The mechanism of action of spiro[cycloheptane-1,9’-fluorene] in its applications often involves its ability to facilitate charge transport. In organic electronics, the compound’s spirocyclic structure provides a stable framework that enhances the mobility of charge carriers, thereby improving the efficiency of devices like OLEDs and photovoltaic cells .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,9’-fluorene]
  • Spiro[cyclohexane-1,9’-fluorene]
  • Spiro[indoline-3,9’-xanthene]trione

Uniqueness

Spiro[cycloheptane-1,9’-fluorene] is unique due to its seven-membered cycloheptane ring, which imparts distinct electronic and steric properties compared to its counterparts with smaller or larger ring sizes. This uniqueness makes it particularly valuable in applications requiring specific molecular geometries and electronic characteristics .

Biological Activity

Spiro[cycloheptane-1,9'-fluorene] is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with spiro[cycloheptane-1,9'-fluorene], including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

Spiro[cycloheptane-1,9'-fluorene] is characterized by a spiro linkage connecting a cycloheptane ring to a fluorene moiety. Its molecular formula is C19H20C_{19}H_{20}, which indicates a relatively complex structure that can influence its reactivity and biological interactions. The unique three-dimensional arrangement of atoms in spiro compounds often leads to interesting pharmacological properties.

Table 1: Basic Properties of Spiro[cycloheptane-1,9'-fluorene]

PropertyValue
Molecular FormulaC19H20C_{19}H_{20}
Molecular Weight252.36 g/mol
Melting PointNot extensively reported
SolubilityVaries with solvent

Anticancer Potential

Recent studies have investigated the anticancer properties of spiro[cycloheptane-1,9'-fluorene]. The compound has shown promising results in vitro against various cancer cell lines. For instance, its derivatives have been tested for antiproliferative activity.

Case Study: Antiproliferative Activity

In a study examining the effects of spiro compounds on cancer cells, spiro[cycloheptane-1,9'-fluorene] demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2). The IC50 values for these cell lines were recorded, indicating the concentration required to inhibit cell growth by 50%.

Table 2: Antiproliferative Activity of Spiro[cycloheptane-1,9'-fluorene]

Cell LineIC50 (µM)Reference
MCF-715.0
HepG212.5

The mechanism by which spiro[cycloheptane-1,9'-fluorene] exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell survival and proliferation.

Potential Pathways

  • Apoptosis Induction : Compounds similar to spiro[cycloheptane-1,9'-fluorene] have been shown to activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing.

Antimicrobial Activity

In addition to anticancer properties, spiro[cycloheptane-1,9'-fluorene] has been explored for its antimicrobial effects. Research indicates that certain derivatives exhibit activity against various bacterial strains.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16

Properties

IUPAC Name

spiro[cycloheptane-1,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20/c1-2-8-14-19(13-7-1)17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUIRBJQRSIWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728723
Record name Spiro[cycloheptane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33850-58-7
Record name Spiro[cycloheptane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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